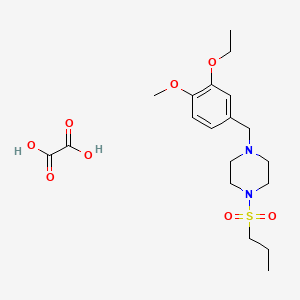![molecular formula C20H22N4O2 B3941810 3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3941810.png)
3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole
Descripción general
Descripción
3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole, also known as NBMI, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. NBMI is a chelator, which means it has the ability to bind to metals in the body and remove them. This property has led to research on the potential use of NBMI in treating heavy metal toxicity and other metal-related diseases.
Mecanismo De Acción
3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole works by binding to metal ions in the body, forming stable complexes that are then excreted from the body. This process helps to remove toxic metals from the body and prevent them from causing further damage.
Biochemical and Physiological Effects:
Research has shown that this compound has a number of biochemical and physiological effects. In addition to its metal-chelating properties, this compound has been shown to have antioxidant and anti-inflammatory effects. These properties may contribute to this compound's potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole is its ability to bind to a wide range of metals, making it a potentially useful treatment for a variety of metal-related diseases. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole. One area of interest is the use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new methods for synthesizing and delivering this compound, which could improve its effectiveness and usability in a clinical setting. Additionally, research on the long-term safety and efficacy of this compound is needed to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Research on 3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole has primarily focused on its potential therapeutic applications. Studies have shown that this compound has the ability to bind to a number of toxic metals, including mercury, lead, and cadmium. This property has led to research on the use of this compound in treating heavy metal toxicity and related diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-[[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-24(26)20-8-4-1-5-16(20)14-22-9-11-23(12-10-22)15-17-13-21-19-7-3-2-6-18(17)19/h1-8,13,21H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXMREPQLQSTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)propanamide hydrochloride](/img/structure/B3941728.png)

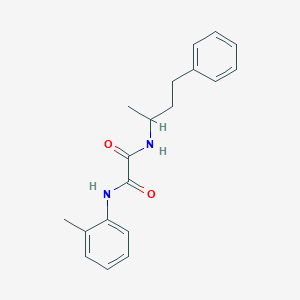
![1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941761.png)

![6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941768.png)
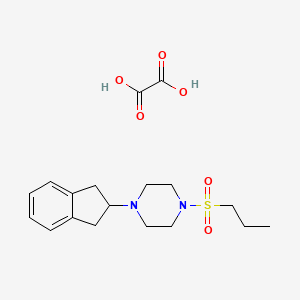
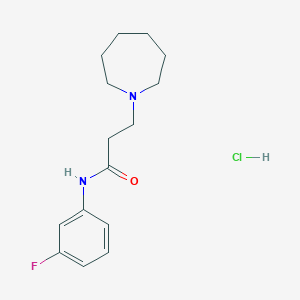
![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-2,5-pyrrolidinedione](/img/structure/B3941790.png)
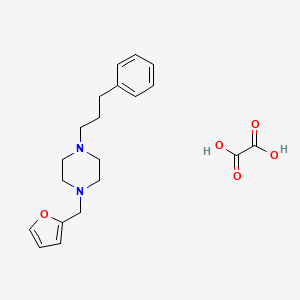
![2,4-dichloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3941796.png)
![1-methyl-2-oxo-2-phenylethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3941802.png)
